1-((4-Fluorophenyl)thio)pentan-2-one

Lipophilicity Structure-Activity Relationship Physicochemical Property

1-((4-Fluorophenyl)thio)pentan-2-one (CAS 1250917-71-5) is a synthetic organic compound belonging to the class of aryl thioether ketones, characterized by a pentan-2-one core substituted with a 4-fluorophenylthio group at the C1 position. Its molecular formula is C₁₁H₁₃FOS with a molecular weight of 212.28 g/mol.

Molecular Formula C11H13FOS
Molecular Weight 212.29 g/mol
Cat. No. B13529654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Fluorophenyl)thio)pentan-2-one
Molecular FormulaC11H13FOS
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCCCC(=O)CSC1=CC=C(C=C1)F
InChIInChI=1S/C11H13FOS/c1-2-3-10(13)8-14-11-6-4-9(12)5-7-11/h4-7H,2-3,8H2,1H3
InChIKeySEKVMMRIZLQMOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-((4-Fluorophenyl)thio)pentan-2-one (CAS 1250917-71-5) for Research Procurement: Compound Class and Key Identifiers


1-((4-Fluorophenyl)thio)pentan-2-one (CAS 1250917-71-5) is a synthetic organic compound belonging to the class of aryl thioether ketones, characterized by a pentan-2-one core substituted with a 4-fluorophenylthio group at the C1 position . Its molecular formula is C₁₁H₁₃FOS with a molecular weight of 212.28 g/mol . The compound is supplied for research purposes with a typical purity specification of ≥97–98% [1]. Its lipophilicity is reflected by a calculated LogP value of approximately 3.39 .

Why 1-((4-Fluorophenyl)thio)pentan-2-one Cannot Be Interchanged with Positional Isomers or Chain-Length Analogs


Although several aryl thioether ketones share the same molecular formula and core functional groups, substitution patterns and alkyl chain length profoundly alter physicochemical properties such as lipophilicity (LogP), which directly influences membrane permeability, metabolic stability, and target engagement in biological assays . Even minor structural variations—such as moving the thioether attachment from the C1 to the C4 position of the pentan-2-one chain—yield a measurable LogP difference of ~0.39 units, corresponding to a ~2.5‑fold change in octanol/water partition coefficient . In SAR campaigns, such a shift can be the difference between a hit and an inactive compound, making generic substitution scientifically unsound without direct comparative data [1].

Quantitative Differentiation Evidence for 1-((4-Fluorophenyl)thio)pentan-2-one vs. Closest Analogs


Lipophilicity (LogP) Comparison: 1-((4-Fluorophenyl)thio)pentan-2-one vs. 4-((4-Fluorophenyl)thio)pentan-2-one Positional Isomer

The target compound 1-((4-Fluorophenyl)thio)pentan-2-one exhibits a calculated LogP of 3.39, whereas its positional isomer 4-((4-Fluorophenyl)thio)pentan-2-one has a LogP of 3.00 under identical computational conditions . This difference of ΔLogP = 0.39 corresponds to an approximately 2.5‑fold higher octanol/water partition coefficient, indicating significantly greater lipophilicity.

Lipophilicity Structure-Activity Relationship Physicochemical Property

Structural Positional Isomerism: C1 vs. C4 Thioether Attachment in Pentan-2-one Scaffold

1-((4-Fluorophenyl)thio)pentan-2-one possesses the 4-fluorophenylthio substituent at the C1 position of the pentan-2-one chain, whereas the commercially available positional isomer 4-((4-Fluorophenyl)thio)pentan-2-one bears the identical substituent at the C4 position . Both compounds share the molecular formula C₁₁H₁₃FOS and molecular weight 212.28 g/mol, but differ in the spatial arrangement of the thioether linkage relative to the ketone carbonyl.

Positional Isomer Thioether Chemical Structure

Alkyl Chain Length Comparison: 1-((4-Fluorophenyl)thio)pentan-2-one vs. (4-Fluorophenylthio)propan-2-one

1-((4-Fluorophenyl)thio)pentan-2-one contains a five‑carbon pentan‑2‑one backbone, whereas the shorter-chain analog (4-fluorophenylthio)propan-2-one (CAS 2968-13-0) contains a three‑carbon propan‑2‑one backbone . The additional two methylene units in the target compound increase the molecular weight from 184.23 g/mol to 212.28 g/mol and are predicted to raise LogP by approximately 1.3–1.6 units (based on standard methylene group contributions) [1].

Alkyl Chain Length Lipophilicity Homolog

Fluorine Substitution Pattern: 4‑Fluoro vs. 2‑Fluoro Phenylthio Isomers

The target compound bears a fluorine atom at the para (4‑) position of the phenyl ring, whereas the isomer 1-((2‑fluorophenyl)thio)pentan-2-one places the fluorine at the ortho (2‑) position . Para‑substitution preserves the electron‑withdrawing inductive effect of fluorine (−I) without introducing ortho steric hindrance, which can restrict conformational freedom around the C–S bond and alter binding geometries.

Fluorine Positional Isomer Electronic Effect SAR

Recommended Research Applications for 1-((4-Fluorophenyl)thio)pentan-2-one Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Thioether-Containing Scaffolds

Use 1-((4-Fluorophenyl)thio)pentan-2-one as a reference compound to probe the effect of C1‑thioether substitution on biological activity. The quantifiable LogP difference of 0.39 units relative to the C4 positional isomer makes it suitable for systematically evaluating how lipophilicity and sulfur‑carbonyl spacing influence target engagement in enzyme inhibition or receptor binding assays.

Medicinal Chemistry Hit Expansion from (4-Fluorophenylthio)propan-2-one

When initial screening identifies (4-fluorophenylthio)propan-2-one (MW 184.23) as a weak hit, procure the longer‑chain 1-((4-fluorophenyl)thio)pentan-2-one (MW 212.28) to test the hypothesis that increased lipophilicity (predicted ΔLogP ≈ 1.3–1.6) [1] enhances membrane permeability and intracellular potency. The 28 Da mass increase also provides a convenient analytical handle for LC‑MS tracking in cellular uptake studies.

Conformational Analysis of Aryl Thioether Ligands

Employ 1-((4-fluorophenyl)thio)pentan-2-one in computational docking or X‑ray crystallography campaigns to assess the conformational freedom of para‑fluoro aryl thioethers. In contrast to ortho‑fluoro analogs that experience steric restriction [2], the unhindered rotation in the target compound allows exploration of a broader dihedral angle space, aiding in the identification of optimal binding poses for target proteins.

Lipophilicity‑Driven Permeability Screening Panels

Incorporate 1-((4-fluorophenyl)thio)pentan-2-one (LogP 3.39) into a panel of structurally related thioether ketones to establish a quantitative relationship between calculated LogP and measured PAMPA or Caco‑2 permeability . The compound's intermediate lipophilicity bridges the gap between shorter‑chain analogs (LogP < 2.5) and more hydrophobic drug‑like molecules, providing a critical calibration point for permeability models.

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